molecular formula C21H20N2O3S B2420596 (Z)-4-acetyl-N-(3-allyl-4-ethoxybenzo[d]thiazol-2(3H)-ylidene)benzamide CAS No. 868376-21-0

(Z)-4-acetyl-N-(3-allyl-4-ethoxybenzo[d]thiazol-2(3H)-ylidene)benzamide

Cat. No. B2420596
CAS RN: 868376-21-0
M. Wt: 380.46
InChI Key: OTRXMGGBAUWSPN-DQRAZIAOSA-N
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Description

“3-allyl-4-ethoxybenzo[d]thiazol-2(3H)-imine hydrobromide” is a compound with the CAS Number: 1351620-65-9 . It has a molecular weight of 315.23 .


Molecular Structure Analysis

The Inchi Code for “3-allyl-4-ethoxybenzo[d]thiazol-2(3H)-imine hydrobromide” is 1S/C12H14N2OS.BrH/c1-3-8-14-11-9(15-4-2)6-5-7-10(11)16-12(14)13;/h3,5-7,13H,1,4,8H2,2H3;1H .


Physical And Chemical Properties Analysis

The physical form of “3-allyl-4-ethoxybenzo[d]thiazol-2(3H)-imine hydrobromide” is solid . Unfortunately, no further physical or chemical properties were found.

Scientific Research Applications

Anticancer Activity

Research has shown that compounds similar to (Z)-4-acetyl-N-(3-allyl-4-ethoxybenzo[d]thiazol-2(3H)-ylidene)benzamide demonstrate significant potential in anticancer activities. For instance, Co(II) complexes of related compounds have been synthesized and assessed for their in vitro cytotoxicity in human breast cancer cell lines, showing promising results (Vellaiswamy & Ramaswamy, 2017). Additionally, a series of substituted benzamides have been synthesized and evaluated for their anticancer activity against various cancer cell lines, with several derivatives showing higher activities than the reference drugs (Ravinaik, Rao, Rao, Ramachandran, & Reddy, 2021).

Antimicrobial and Antifungal Activity

Related benzamide derivatives have been synthesized and evaluated for their antimicrobial and antifungal activities. Some of these compounds exhibit low to moderate antifungal activity, suggesting potential applications in this area (Saeed, Zaman, Jamil, & Mirza, 2008). Additionally, novel series of thiazolidinone derivatives have been synthesized and found to have notable antimicrobial and anticancer potentials (Deep, Kumar, Narasimhan, Lim, Ramasamy, Mishra, & Mani, 2016).

Photophysical and Fluorescence Properties

The fluorescence properties of related compounds have been studied, revealing their potential in fluorescence applications. For example, the fluorescence quenching of Co(II) complexes with certain dyes suggests possible uses in sensing and detection technologies (Vellaiswamy & Ramaswamy, 2017).

properties

IUPAC Name

4-acetyl-N-(4-ethoxy-3-prop-2-enyl-1,3-benzothiazol-2-ylidene)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O3S/c1-4-13-23-19-17(26-5-2)7-6-8-18(19)27-21(23)22-20(25)16-11-9-15(10-12-16)14(3)24/h4,6-12H,1,5,13H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTRXMGGBAUWSPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C2C(=CC=C1)SC(=NC(=O)C3=CC=C(C=C3)C(=O)C)N2CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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